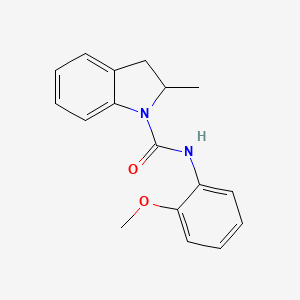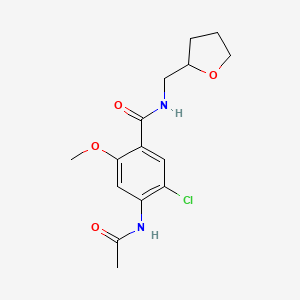![molecular formula C15H12F2N2O3 B5262965 METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5262965.png)
METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a methyl ester group, a benzoate moiety, and a difluoroanilino carbonyl group. This compound is of interest due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,4-difluoroaniline with methyl 4-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction, metabolic processes, and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-[(2-FLUOROBENZOYL)AMINO]BENZOATE: This compound has a similar structure but with a single fluorine atom instead of two.
METHYL 4-[(PHENOXYCARBONYL)AMINO]BENZOATE: This compound features a phenoxycarbonyl group instead of the difluoroanilino carbonyl group.
Uniqueness
METHYL 4-{[(2,4-DIFLUOROANILINO)CARBONYL]AMINO}BENZOATE is unique due to the presence of the difluoroanilino carbonyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3/c1-22-14(20)9-2-5-11(6-3-9)18-15(21)19-13-7-4-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUSENCRKXEQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5262893.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-(4-chlorophenyl)acrylamide](/img/structure/B5262896.png)


![3'-hydroxy-5-[(4-methylpiperazin-1-yl)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5262917.png)

![propyl (E)-2-[(2-iodobenzoyl)amino]-3-phenylprop-2-enoate](/img/structure/B5262925.png)
![2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE](/img/structure/B5262933.png)

![N-(4-chlorophenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5262944.png)
![N'-[(Z)-(3-chlorophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5262947.png)
![4-benzyl-3-ethyl-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5262973.png)

![2-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}thiophene-3-sulfonamide](/img/structure/B5262998.png)
